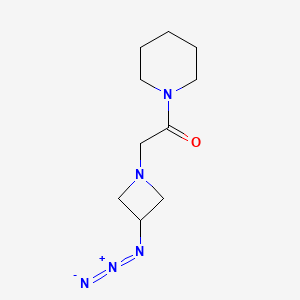

3-アジド-1-(3-クロロベンジル)アゼチジン

説明

3-Azido-1-(3-chlorobenzyl)azetidine is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .

Chemical Reactions Analysis

The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, have been investigated . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .Physical and Chemical Properties Analysis

ADNAZ, a related compound, has a low melting temperature at 78 °C . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .科学的研究の応用

熱的研究

この化合物は、熱的研究、特に様々な物質の熱的挙動の研究に役立ちます . 3-アジド-1,3-ジニトロアゼチジン (ADNAZ) の体系的な熱的挙動を調べ、1,3,3-トリニトロアゼチジン (TNAZ) と比較しました .

官能化アゼチジンの合成

この化合物は、官能化アゼチジンの合成に使用できます . イミンとアルケン成分の [2 + 2] 光環状付加反応であるアザ・パターノ・ビューチ反応は、官能化アゼチジンを合成する最も効率的な方法の1つです .

製薬研究

アゼチジンは、数多くの天然物に見られます。そして、アゼチジンを医薬品関連の足場に取り込むことで、薬物動態が向上する可能性があることが研究によって示されています .

作用機序

Pharmacokinetics (ADME Properties)

- ADNAZ’s absorption depends on its route of administration (e.g., oral, intravenous, or topical). It likely distributes throughout the body, reaching various tissues. ADNAZ may undergo metabolic transformations, potentially involving enzymatic reactions. Elimination occurs through urine, feces, or other routes. ADNAZ’s low melting point (78 °C) suggests it could be used as a melt-cast explosive or an energetic plasticizer .

将来の方向性

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties .

生化学分析

Biochemical Properties

3-Azido-1-(3-chlorobenzyl)azetidine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules, forming stable triazole linkages. This property makes 3-Azido-1-(3-chlorobenzyl)azetidine a valuable tool in bioconjugation and labeling studies. Additionally, the chlorobenzyl group can engage in electrophilic aromatic substitution reactions, further expanding its utility in biochemical applications .

Cellular Effects

The effects of 3-Azido-1-(3-chlorobenzyl)azetidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades. Moreover, 3-Azido-1-(3-chlorobenzyl)azetidine can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 3-Azido-1-(3-chlorobenzyl)azetidine exerts its effects through several mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the target proteins, affecting their activity and function. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azido-1-(3-chlorobenzyl)azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Azido-1-(3-chlorobenzyl)azetidine is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can impact its efficacy and potency in biochemical assays and experiments .

Dosage Effects in Animal Models

The effects of 3-Azido-1-(3-chlorobenzyl)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, 3-Azido-1-(3-chlorobenzyl)azetidine can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

3-Azido-1-(3-chlorobenzyl)azetidine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Azido-1-(3-chlorobenzyl)azetidine can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of 3-Azido-1-(3-chlorobenzyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical effects and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of 3-Azido-1-(3-chlorobenzyl)azetidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

特性

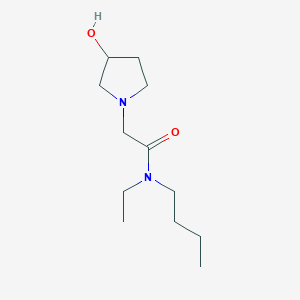

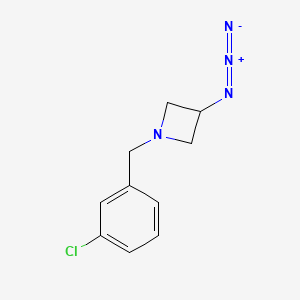

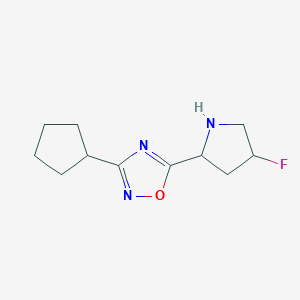

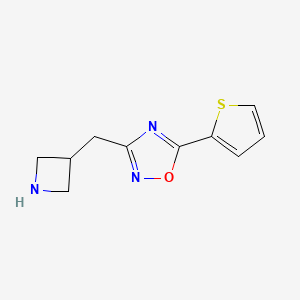

IUPAC Name |

3-azido-1-[(3-chlorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLNOEYQYKKURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

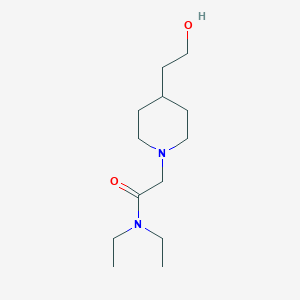

![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)

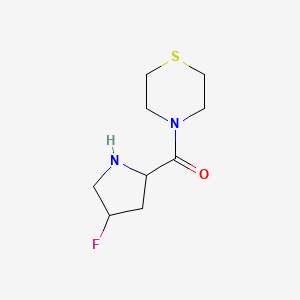

![2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1475822.png)